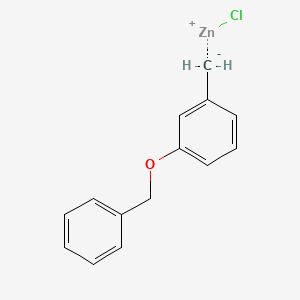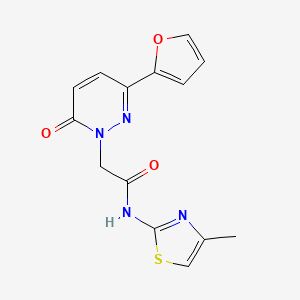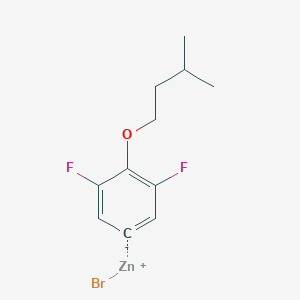
3,5-Difluoro-4-i-pentyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-iso-pentyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms and the iso-pentyloxy group enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoro-4-iso-pentyloxyphenylzinc bromide typically involves the reaction of 3,5-difluoro-4-iso-pentyloxybromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Difluoro-4-iso-pentyloxybromobenzene+Zn→3,5-Difluoro-4-iso-pentyloxyphenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Difluoro-4-iso-pentyloxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to reflux.
Major Products Formed:
Biaryl Compounds: The primary products of cross-coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of bioconjugates for therapeutic applications.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism by which 3,5-difluoro-4-iso-pentyloxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of a palladium-aryl complex. Subsequent reductive elimination releases the desired product and regenerates the palladium catalyst. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions.
Comparaison Avec Des Composés Similaires
- 3,5-Difluorophenylzinc bromide
- 4-Iso-pentyloxyphenylzinc bromide
- 3,5-Difluoro-4-methoxyphenylzinc bromide
Comparison:
- Reactivity: The presence of both fluorine atoms and the iso-pentyloxy group in 3,5-difluoro-4-iso-pentyloxyphenylzinc bromide enhances its reactivity compared to similar compounds.
- Selectivity: The unique substitution pattern on the phenyl ring provides greater selectivity in cross-coupling reactions, making it a valuable reagent in complex molecule synthesis.
- Applications: While similar compounds are also used in organic synthesis, 3,5-difluoro-4-iso-pentyloxyphenylzinc bromide offers distinct advantages in terms of reactivity and selectivity, making it a preferred choice in certain applications.
Propriétés
Formule moléculaire |
C11H13BrF2OZn |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,3-difluoro-2-(3-methylbutoxy)benzene-5-ide |
InChI |
InChI=1S/C11H13F2O.BrH.Zn/c1-8(2)6-7-14-11-9(12)4-3-5-10(11)13;;/h4-5,8H,6-7H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PLVLAYQKQKCQSR-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCOC1=C(C=[C-]C=C1F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


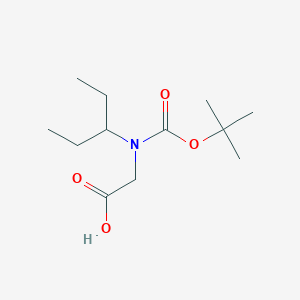
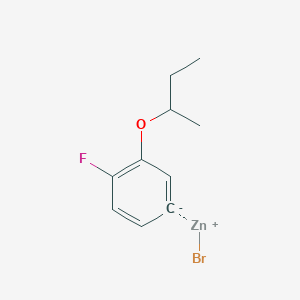
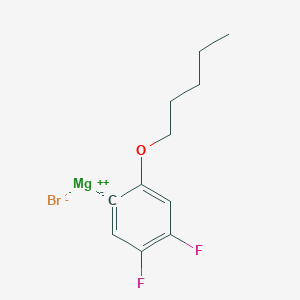
![4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14882209.png)
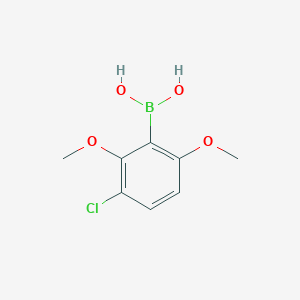
![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14882222.png)
![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14882226.png)
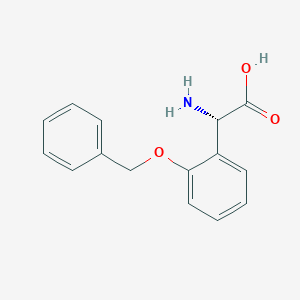
![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
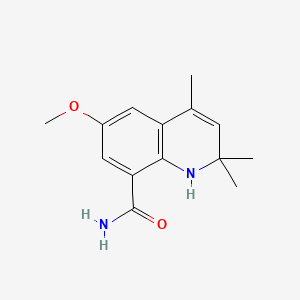
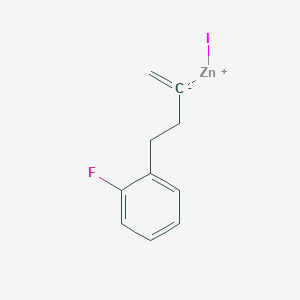
![3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14882249.png)
